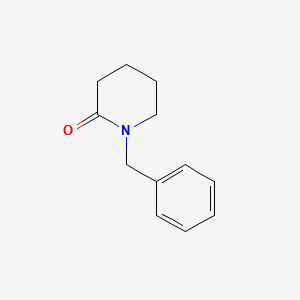

1-Benzylpiperidin-2-one

Description

Historical Context and Significance of Piperidinone Scaffolds in Organic Synthesis and Medicinal Chemistry

The piperidine (B6355638) ring is a fundamental heterocyclic scaffold prevalent in numerous natural products and pharmaceuticals. nih.govacs.org Its derivatives are integral to more than twenty classes of drugs. researchgate.net The piperidinone scaffold, a derivative of piperidine, has garnered considerable attention in drug discovery due to its wide range of therapeutic applications. japtronline.com The versatility of the piperidinone nucleus allows for its incorporation into diverse pharmacophores to generate novel therapeutic profiles. japtronline.com

Historically, the synthesis of piperidine derivatives has been a central theme in organic chemistry. nih.gov The development of efficient synthetic routes to access substituted piperidones has been crucial for advancing medicinal chemistry. nih.govacs.org These scaffolds serve as key building blocks in the synthesis of complex molecules and are particularly valued in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides. Researchers at Roche-Basel, for instance, have utilized the piperidine scaffold to develop non-peptide inhibitors of aspartic peptidases, which are important therapeutic targets. researchgate.net

The significance of the piperidinone scaffold is underscored by its presence in a multitude of biologically active compounds. These compounds exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. frontiersin.org The ability to easily functionalize the piperidinone scaffold at various positions makes it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of biological receptor. frontiersin.orgunife.it This has led to its widespread use in fragment-based drug design and as a core component in kinase hinge-binding motifs. frontiersin.org

Overview of Key Research Trajectories for 1-Benzylpiperidin-2-one and its Structural Motifs

Research on this compound and its derivatives has followed several key trajectories, primarily centered on its applications in medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications:

A significant area of research has been the exploration of this compound derivatives as potential therapeutic agents, particularly for neurological disorders. smolecule.com The N-benzylpiperidine (N-BP) motif is frequently employed in drug discovery due to its structural flexibility and three-dimensional nature, which allows for fine-tuning of efficacy and physicochemical properties. nih.gov This motif can engage in crucial cation-π interactions with target proteins. nih.gov

Alzheimer's Disease: Research has investigated this compound derivatives as potential treatments for Alzheimer's disease. Some studies have focused on their role as acetylcholinesterase (AChE) inhibitors, which can help to improve cognitive function by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). smolecule.com For example, a series of N-benzylated pyrrolidin-2-one derivatives, structurally related to this compound, were designed based on the Alzheimer's drug donepezil (B133215). researchgate.net

Neuropathic Pain: The 1-benzylpiperidine (B1218667) moiety has been incorporated into molecules targeting sigma receptors (σRs), which are implicated in neurological disorders like neuropathic pain. mdpi.com Certain polyfunctionalized pyridines containing the 1-benzylpiperidine structure have shown high affinity for σ1 receptors. mdpi.com

Anticonvulsant and Antidepressant Activity: Some studies have explored the potential anticonvulsant and antidepressant properties of this compound derivatives. smolecule.com

Organic Synthesis and Methodology Development:

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structural features, including the benzyl (B1604629) group and the piperidone core, provide a foundation for synthesizing a variety of derivatives with distinct properties. Research in this area includes:

Development of Novel Synthetic Routes: A key focus has been the development of efficient and chemoselective methods for the synthesis of this compound and its derivatives. This includes methods like iodine-mediated oxidation, which offers a transition-metal-free pathway.

Scaffold for Complex Molecule Synthesis: The compound is used as a starting material for creating more intricate molecular architectures. For instance, it can be a precursor in the synthesis of spirocyclic piperidines, which are potent sigma receptor ligands. mdpi.com

The following table summarizes some of the key research applications of this compound and related structures:

| Research Area | Application/Target | Key Findings |

| Medicinal Chemistry | ||

| Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibition | Derivatives show potential to inhibit AChE, a key target in Alzheimer's treatment. smolecule.com |

| Neuropathic Pain | Sigma Receptor (σR) Ligands | The 1-benzylpiperidine motif contributes to high affinity for σ1 receptors. mdpi.com |

| Epilepsy | Anticonvulsant Activity | Derivatives have been investigated for their potential anticonvulsant properties. smolecule.com |

| Depression | Antidepressant Activity | Some studies indicate potential antidepressant effects of its derivatives. smolecule.com |

| Organic Synthesis | ||

| Synthetic Building Block | Synthesis of Complex Molecules | Utilized as a starting material for creating more intricate chemical structures. |

| Methodology Development | Novel Synthetic Routes | Research focuses on efficient and selective synthesis methods. |

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEGMEBCXGDFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409117 | |

| Record name | 1-benzylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4783-65-7 | |

| Record name | 1-benzylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-2-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Benzylpiperidin 2 One and Its Derivatives

Established Synthetic Routes to the 1-Benzylpiperidin-2-one Core

The formation of the fundamental this compound structure is achievable through several reliable and well-documented synthetic pathways. These methods often involve classic organic reactions that build the heterocyclic ring system in a stepwise manner.

Synthesis via 1,4-addition, Dieckmann condensation, and hydrolysis decarboxylation reactions

A prominent one-pot method for synthesizing piperidones involves the reaction of a primary amine with an acrylate (B77674) ester. Specifically for N-substituted 4-piperidones, benzylamine (B48309) can be reacted with methyl acrylate. chemicalbook.comchemicalbook.com This process initiates with a double Michael or 1,4-addition of benzylamine to two equivalents of methyl acrylate, forming N,N-bis(β-propionate methyl ester) benzylamine. chemicalbook.comgoogle.com

The subsequent step is an intramolecular Dieckmann condensation of the resulting diester, typically promoted by a strong base like sodium metal in a solvent such as toluene. chemicalbook.comgoogle.com This cyclization forms a β-keto ester intermediate. The final stage involves hydrolysis and decarboxylation, usually under acidic conditions (e.g., refluxing with concentrated hydrochloric acid), to yield the target piperidone. google.com While this route is commonly documented for the synthesis of 1-benzyl-4-piperidone, the principles are foundational for building substituted piperidinone rings. chemicalbook.comchemicalbook.comdtic.mil A one-pot synthesis employing benzylamine and methyl acrylate can achieve yields greater than 85%.

Approaches involving alkylation of piperidine (B6355638) with benzyl (B1604629) halides

The N-benzylation of a pre-existing piperidin-2-one (δ-valerolactam) or piperidine ring is a direct and widely used strategy. This nucleophilic substitution reaction typically involves treating the piperidine derivative with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. odu.edu

For instance, the alkylation of 4-piperidone (B1582916) hydrochloride with benzyl bromide using a base like potassium carbonate in a solvent like N,N-dimethyl-formamide (DMF) is a common procedure to produce 1-benzyl-4-piperidone. chemicalbook.com Similarly, piperidin-2-one can be N-alkylated using a base such as sodium hydride (NaH) to deprotonate the amide nitrogen, followed by the addition of the benzyl halide. thieme-connect.com This method is versatile and allows for the introduction of various substituted benzyl groups, depending on the chosen alkylating agent.

Table 1: Comparison of Established Synthetic Routes

| Route | Key Reactions | Starting Materials | Reagents/Conditions | Typical Yield |

|---|---|---|---|---|

| Dieckmann Condensation | Michael Addition, Dieckmann Condensation, Hydrolysis, Decarboxylation | Benzylamine, Methyl Acrylate | 1. Methanol (B129727) (solvent); 2. Sodium metal, Toluene (reflux); 3. Conc. HCl (reflux) | >85% |

| N-Alkylation | Nucleophilic Substitution | Piperidin-2-one or Piperidone HCl | Benzyl Bromide, K₂CO₃, DMF | ~89% (for 4-piperidone) chemicalbook.com |

Advanced Synthetic Approaches for this compound Derivatives

Building upon the core piperidinone structure, advanced methodologies enable the synthesis of more complex and functionally diverse derivatives. These strategies often involve multi-step sequences, intricate cyclizations, and specific reduction techniques to achieve the desired molecular architecture and stereochemistry.

Multi-step reactions for complex N-(1-benzylpiperidin-4-yl)propanamide derivatives

The synthesis of complex derivatives like N-(1-benzylpiperidin-4-yl)propanamide, a structure found in potent opioid receptor ligands, requires a multi-step approach. researchgate.net These syntheses typically begin not from this compound, but from the related 1-benzyl-4-piperidone. researchgate.net

A general route involves the reductive amination of 1-benzyl-4-piperidone to form 1-benzylpiperidin-4-amine. This amine then serves as a nucleophile in an acylation reaction with a suitable acylating agent, such as propanoyl chloride or propanoic anhydride, to yield the final N-(1-benzylpiperidin-4-yl)propanamide product. This sequence highlights how different oxidation states of the piperidine ring (ketone vs. amine) serve as critical branch points for diversification.

Intramolecular cyclization strategies for piperidine ring formation

Intramolecular cyclization represents a powerful strategy for constructing the piperidine ring from a linear precursor. nih.gov These reactions form a C-N or C-C bond within a single molecule to close the ring. nih.gov A variety of methods fall under this category, including:

Reductive Amination : A dicarbonyl compound, such as a 1,5-dialdehyde or ketoaldehyde, can be cyclized with an amine (like benzylamine) and a reducing agent (e.g., sodium cyanoborohydride) in a single pot. chim.itumh.es This "double reductive amination" approach is highly efficient for creating the piperidine skeleton. chim.it

Aza-Michael Addition : An intramolecular aza-Michael reaction, where an amine attacks an α,β-unsaturated carbonyl system within the same molecule, is another effective cyclization method. acs.org This can be part of a cascade reaction to quickly build complexity. acs.orgresearchgate.netcolab.wsresearchgate.net

Radical Cyclization : Radical-mediated cyclizations can form piperidines from linear amino-aldehydes, often using a catalyst like cobalt(II). nih.gov

Allylsilane Cyclization : An intramolecular reaction between an allylsilane group and an iminium ion can efficiently form the piperidine ring. tandfonline.combenthamdirect.com

These methods offer control over stereochemistry and allow for the synthesis of highly substituted piperidine derivatives. nih.gov

Hydrogenation and Reduction Techniques for Piperidinones and Piperidines

Hydrogenation and reduction are fundamental transformations in piperidine synthesis, used either to form the ring from an aromatic precursor (pyridine) or to modify functional groups on a pre-existing ring. mdpi.com

Pyridine (B92270) Reduction : The catalytic hydrogenation of substituted pyridines is a direct route to the corresponding piperidines. dtic.milmdpi.com A variety of catalysts, including rhodium, palladium, iridium, and ruthenium, are effective. mdpi.comresearchgate.netchemrxiv.org The choice of catalyst and conditions can influence stereoselectivity.

Lactam Reduction : The carbonyl group of a piperidin-2-one (a lactam) can be completely reduced to a methylene (B1212753) group (-CH₂-) to afford the corresponding piperidine. This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation of the corresponding imidate or amide acetal. dtic.milwiley.com For example, stereoselective hydrogenation of an unsaturated piperidinone followed by reduction of the lactam group can produce specific cis-configured disubstituted piperidines. mdpi.com

Table 2: Summary of Advanced Synthetic Techniques

| Technique | Description | Key Intermediates/Substrates | Common Reagents/Catalysts |

|---|---|---|---|

| Multi-step Synthesis | Sequential reactions to build complex derivatives. | 1-Benzyl-4-piperidone, 1-Benzylpiperidin-4-amine | Propanoyl chloride, Reducing agents |

| Intramolecular Cyclization | Ring formation from a linear precursor. | Dicarbonyl compounds, Amino-alkenes | NaBH₃CN, Cobalt catalysts, Lewis acids |

| Hydrogenation/Reduction | Saturation of aromatic rings or reduction of functional groups. | Pyridines, Piperidin-2-ones | H₂/Pd, H₂/Pt, LiAlH₄, Rhodium catalysts |

Enantioselective Asymmetric Hydrogenation with Catalytic Complexes

The enantioselective asymmetric hydrogenation of pyridinium (B92312) salts represents a powerful strategy for accessing chiral piperidine derivatives. In a notable study, the asymmetric hydrogenation of N-benzyl-3-phenylpyridinium bromide was achieved using a Rh-JosiPhos catalyst system. unimi.it The addition of an organic base, such as triethylamine (B128534) (Et3N), was found to be crucial for obtaining high enantiomeric excesses (ee's) and yields. unimi.it Mechanistic investigations suggest a complex reaction network, and isotopic labeling experiments have helped to elucidate the reaction pathways. unimi.it

Another approach involves the use of an iridium catalyst with a combination of a chiral monodentate phosphoramidite (B1245037) and an achiral phosphine (B1218219) for the asymmetric hydrogenation of N-benzyl-2-arylpyridinium bromides. unimi.it This mixed-ligand system effectively converts the pyridinium salts to the corresponding N-benzyl-2-arylpiperidines with complete conversion and good enantioselectivity. unimi.it Kinetic and isotopic labeling studies indicate that the hydrogenation likely proceeds through a 1,4-hydride addition, with the enantiodiscriminating step being the reduction of an iminium intermediate. unimi.it

The following table summarizes the results for the asymmetric hydrogenation of N-benzyl-3-phenylpyridinium bromide with and without a base:

| Catalyst System | Base | Solvent | Yield (%) | ee (%) |

| Rh-JosiPhos | None | THF:MeOH | 16 | Low |

| Rh-JosiPhos | DIPEA | THF:MeOH | 13 | Low |

| Rh-JosiPhos | Et3N | THF:MeOH | High | up to 90% |

| Data from a study on the asymmetric hydrogenation of N-benzyl-3-phenylpyridinium bromide. unimi.it |

Diastereoselective cis-hydrogenation of multi-substituted pyridines

The diastereoselective hydrogenation of multi-substituted pyridines is a key method for producing piperidines with multiple stereocenters, often yielding the cis-isomer as the major product. mdpi.comrsc.org Heterogeneous catalysts, such as rhodium oxide (Rh₂O₃), have been effectively used for the reduction of various functionalized and multi-substituted pyridines under mild conditions. rsc.org This method is advantageous as it tolerates a range of functional groups including alcohols, amines, and carbonyls. rsc.org

Ruthenium-based heterogeneous catalysts have also been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. mdpi.com Furthermore, a novel nickel silicide catalyst has demonstrated successful application in efficient pyridine hydrogenation, marking a significant advancement in the use of nickel catalysts for this transformation. mdpi.com These catalysts often exhibit high stability, allowing for their reuse. mdpi.com

A one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process has been established for the synthesis of all-cis-(multi)fluorinated piperidines from the corresponding fluoropyridines with high diastereoselectivity. nih.gov This strategy involves a pyridine dearomatization step followed by complete saturation of the resulting intermediates. nih.gov

The table below presents selected examples of diastereoselective hydrogenation of multi-substituted pyridines:

| Substrate | Catalyst | Major Product | Diastereomeric Ratio (cis:trans) |

| 2,6-Lutidine | Rh₂O₃/H₂ | cis-2,6-Dimethylpiperidine | >99:1 |

| 2,4,6-Trimethylpyridine | Rh₂O₃/H₂ | cis,cis-2,4,6-Trimethylpiperidine | >99:1 |

| 3-Fluoropyridine | Rh(I) complex/Pinacol borane | all-cis-Fluorinated piperidine | High |

| Data from studies on diastereoselective hydrogenation. rsc.orgnih.gov |

Organocatalysis and Metal Catalysis in Piperidine Synthesis

Both organocatalysis and metal catalysis play crucial roles in modern synthetic strategies for piperidine derivatives. mdpi.comchim.it These methods offer unique advantages in terms of selectivity and functional group tolerance.

Cooperative catalysis, which combines a transition metal catalyst with an organocatalyst, has emerged as a powerful tool for the synthesis of heterocyclic compounds. chim.it This synergistic approach enables transformations that are not possible with either catalyst alone. chim.it For instance, the combination of amine catalysis with transition metal catalysis is widely used, where the amine can act as a nucleophilic donor (via enamine formation) or an electrophilic acceptor (via iminium ion formation). chim.it

Organocatalysis, using small organic molecules to catalyze reactions, has gained prominence for its operational simplicity and stability of the catalysts. nih.govacs.org Asymmetric organocatalysis, employing chiral organocatalysts, is particularly valuable for producing enantiomerically enriched piperidine derivatives. nih.gov

Radical Cyclization Methods for Piperidine Formation

Radical cyclization reactions provide a powerful and versatile method for the construction of the piperidine ring. mdpi.comnih.gov These methods typically involve the intramolecular cyclization of a radical intermediate onto an unsaturated moiety.

One notable example is the cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes, which proceeds in good yields to form various piperidines. nih.govmdpi.com This reaction is thought to proceed via a cobalt(III)-carbene radical intermediate. nih.gov A competing 1,5-hydrogen atom transfer can sometimes lead to the formation of a linear alkene as a byproduct. nih.govmdpi.com

Another approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. researchgate.net The use of tris(trimethylsilyl)silane (B43935) as the reducing agent can lead to high diastereoselectivity, affording the trans-piperidines with diastereomeric ratios up to >99:1 in certain cases. researchgate.net

Reductive Amination Approaches (e.g., of 1-benzylpiperidin-4-one to 1-benzylpiperidin-4-amine)

Reductive amination is a widely employed and efficient method for the synthesis of substituted piperidines, including the conversion of 1-benzylpiperidin-4-one to 1-benzylpiperidin-4-amine. researchgate.netasianpubs.org This transformation is a key step in the synthesis of various biologically active molecules.

One common procedure involves the reaction of 1-benzylpiperidin-4-one with an amine source, such as ammonia, in the presence of a reducing agent and a catalyst. researchgate.netasianpubs.org Raney-Ni is a frequently used catalyst for this reaction. researchgate.netasianpubs.org The process can also be carried out using sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent.

An alternative route to 1-benzylpiperidin-4-amine involves the formation of an oxime from 1-benzylpiperidin-4-one, followed by reduction with a reducing agent like lithium aluminum hydride (LiAlH₄).

The following table outlines different methods for the synthesis of 1-benzylpiperidin-4-amine from 1-benzylpiperidin-4-one:

| Amine Source | Reducing Agent/Catalyst | Solvent | Yield (%) |

| Benzylamine | Sodium triacetoxyborohydride (STAB) | Dichloroethane | 85 (for 1-benzylpiperidin-4-one) |

| Ammonia | Raney-Ni/H₂ | Methanol/Isopropanol | 90 |

| Hydroxylamine (B1172632) HCl (forms oxime) | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran | 78 (from oxime) |

| Data from various synthetic procedures. asianpubs.org |

Optimization and Scalability of Synthetic Processes

The transition of a synthetic route from a laboratory-scale procedure to a large-scale manufacturing process presents numerous challenges. Optimization of reaction conditions and ensuring the scalability of the synthesis are critical for the industrial production of piperidine derivatives.

Development of scalable processes for large-scale manufacturing

The development of scalable processes for the synthesis of piperidine derivatives, such as those derived from 1-benzylpiperidone, is crucial for their application in the pharmaceutical industry. researchgate.netbme.hu An efficient and scalable process for the synthesis of piperidin-4-yl-carbamate salts has been developed, which involves the reductive amination of 1-benzylpiperidin-4-one using Raney-Ni as a catalyst. researchgate.netasianpubs.org This method is advantageous due to the use of readily available commercial raw materials, shorter reaction times, and high yields, making it suitable for large-scale manufacturing. researchgate.net

Similarly, a scalable synthesis of 2- and 4-substituted benzylpiperidines has been achieved through the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)- and aryl(pyridin-4-yl)methanols and ketones using a Pd/C catalyst. researchgate.net The scalability of these processes is often enhanced by the use of robust and reusable catalysts.

For instance, a second-generation process for a benzyl piperidine derivative was successfully scaled up to 5 kg. acs.org This process utilized a Horner–Wadsworth–Emmons reaction followed by a selective hydrogenation with Pt/C in ethyl acetate. acs.org A critical finding was that the presence of a small amount of water was necessary to ensure the completion of the selective hydrogenation while minimizing the formation of debrominated byproducts. acs.org

Solvent optimization in specific reaction contexts

The choice of solvent is critical in directing the outcome and efficiency of reactions involving the this compound scaffold. Research into various reaction types has identified optimal solvent systems that enhance yield, purity, and reaction rates.

In the context of catalytic hydrogenation, the polarity of the solvent plays a significant role. For the hydrogenation of a 1-benzyl-tetrahydropyridinyl derivative to its corresponding piperidine structure, alcoholic solvents were found to be effective. The initial rate of hydrogenation was observed to increase with the solvent's polarity, with methanol providing the fastest reaction time and high product selectivity (98%). bibliotekanauki.pl While water has a higher dielectric constant, its use resulted in a slower reaction (98% conversion after 13 hours), which was attributed to the low solubility of the substrate. bibliotekanauki.pl In contrast, the catalyst's activity and selectivity were lower in a dipolar aprotic solvent like acetone (B3395972) compared to alcohols. bibliotekanauki.pl

For hydrogen isotope exchange (HIE) reactions on a related 4-(trifluoromethyl)benzyl)piperidin-2-one, a screening of various solvents was conducted. The efficiency of deuterium (B1214612) incorporation was tested across a range of solvents, highlighting the solvent's role in reaction performance. researchgate.net

A study on the N-debenzylation of a related anilido-ester derivative of 1-benzylpiperidine (B1218667) found that a mixture of water and acetic acid (H₂O/AcOH) in a 3:2 ratio, in the presence of approximately 5 equivalents of HCl, provided optimal yields, purity, and reaction rates. scispace.com The low pH (<1) in the aqueous medium was noted to substantially improve the product's purity. scispace.com For a Strecker-type condensation starting from 1-benzylpiperidin-4-one, a mixture of dichloromethane (B109758) and acetic acid (CH₂Cl₂/AcOH) in a roughly 1:1 ratio gave the best results among the solvents tested. scispace.com

Table 1: Solvent Effects on Hydrogenation of a 1-Benzyl-tetrahydropyridinyl Derivative bibliotekanauki.pl This interactive table summarizes the impact of different solvents on the reaction time and conversion rate.

| Solvent | Reaction Time (h) | Conversion (%) | Notes |

|---|---|---|---|

| Methanol | 3 | 98 | Lowest content of impurities and shortest reaction time. |

| Ethanol | 5 | 98 | Rate increases with solvent polarity in alcohols. |

| Isopropanol | 7 | 98 | Slower rate compared to methanol and ethanol. |

| Water | 13 | 98 | Slower reaction attributed to low substrate solubility. |

Derivatization Reactions and Functional Group Transformations of the this compound Scaffold

The this compound framework is amenable to a variety of derivatization reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Reactions involving the carbonyl group of piperidinones

The lactam carbonyl group in this compound is a key site for functionalization. Reductive functionalization offers a direct route to C2-substituted piperidines. For instance, treatment of this compound with a NaH-NaI composite, followed by interception of the resulting enamine intermediate with iodine, yields (2S,3R)-1-benzyl-3-iodopiperidine-2-carbonitrile in good yield and high diastereoselectivity. ntu.edu.sg

The carbonyl group can also be completely reduced. In a related derivative, 2-(4-Benzylpiperidine-1-carbonyl)-5-fluoro-3-methylpyridine, the carbonyl was selectively reduced to a secondary alcohol using sodium borohydride (B1222165) (NaBH₄) at room temperature. More extensive reduction using catalytic hydrogenation (H₂/Pd-C) can reduce both the carbonyl and aromatic rings.

Condensation reactions are also common for the carbonyl group in piperidinone systems. Although demonstrated on the 1-benzylpiperidin-4-one isomer, the principle applies. This ketone undergoes condensation with 2-aminocarbohydrazides in water to form hydrazones, which then cyclize to create spiro-quinazolinone systems. chem-soc.si Similarly, a Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrocyanic acid (HCN) yields an anilino-nitrile, which is a key intermediate for further synthesis. scispace.comgoogle.com

Functionalization at the benzyl moiety

The N-benzyl group provides another handle for synthetic modifications. A primary transformation is N-debenzylation, which removes the benzyl group to provide a secondary amine, opening up new avenues for N-substitution. An optimized N-debenzylation procedure for an anilido-ester derivative was achieved with high yields using a mixture of H₂O/AcOH. scispace.com

The aromatic ring of the benzyl group can also be functionalized. In one instance, a related benzylpiperidine derivative with a fluorine substituent on the benzonitrile (B105546) ring underwent nucleophilic aromatic substitution with cyclic secondary amines. nih.gov Furthermore, functional groups on the benzyl ring can be transformed. For example, a nitrile group on the benzyl ring can be reduced to a benzylamine using Red-Al reagent. nih.gov The benzyl group itself can be oxidized to a ketone functionality using reagents like chromium trioxide (CrO₃).

Table 2: Examples of Functionalization Reactions This interactive table details various derivatization reactions for the this compound scaffold and its analogues.

| Reaction Type | Reagents | Moiety | Product/Transformation | Reference |

|---|---|---|---|---|

| Reductive Cyanation | NaH-NaI, I₂ | Carbonyl | 2-Cyano-3-iodopiperidine derivative | ntu.edu.sg |

| Carbonyl Reduction | NaBH₄ | Carbonyl | Secondary alcohol | |

| N-Debenzylation | H₂O/AcOH, HCl | Benzyl | Secondary piperidine | scispace.com |

| Aromatic Substitution | K₂CO₃, DMSO | Benzyl | Tertiary amine from fluorobenzonitrile | nih.gov |

Formation of amide derivatives

The 1-benzylpiperidine scaffold is frequently incorporated into larger molecules through the formation of amide bonds. These reactions typically involve a piperidine amine derivative reacting with a carboxylic acid or its activated form. For example, various N-benzylpiperidin-4-yl acetamides have been synthesized via reductive amination followed by coupling reactions. mdpi.com In one specific case, N-(1-Benzylpiperidin-4-yl)-2-phenoxy-N-phenylacetamide was prepared by reacting the corresponding piperidine amine with benzaldehyde (B42025) and sodium triacetoxyborohydride, followed by purification. mdpi.com

More complex amide derivatives have also been synthesized. The coupling of a piperidine derivative with a quinazoline (B50416) moiety using standard amide bond formation techniques, such as those involving EDC or DCC coupling agents, yields complex butanamide structures. smolecule.com Similarly, N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide is synthesized by reacting 1-benzyl-4-piperidinamine with 3-(2-pyrimidinylamino)propanoic acid, using coupling reagents to facilitate the amide bond formation. smolecule.com These syntheses highlight the utility of the benzylpiperidine unit as a key building block in the design of complex bioactive molecules. ptfarm.pl

Cyclization reactions to form fused heterocyclic systems (e.g., quinazolinone derivatives)

The 1-benzylpiperidine core can serve as a starting point for the construction of fused and spiro-heterocyclic systems, particularly those containing a quinazolinone ring. An environmentally friendly, catalyst-free spirocyclization has been reported in which 1-benzylpiperidin-4-one reacts with 2-aminocarbohydrazides in water at room temperature. chem-soc.si This reaction proceeds via a condensation-cyclization sequence to afford 3'-aminospiropiperidine-quinazolinones in excellent yields. chem-soc.si The products precipitate from the reaction mixture, simplifying purification. chem-soc.si

General strategies for quinazolinone synthesis often involve the cyclization of ortho-aminobenzamides or ortho-halobenzamides. nih.gov These methods can be adapted to incorporate the piperidine structure. For example, a transition-metal-free synthesis of quinazolin-4-ones has been developed using a Cs₂CO₃-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization in DMSO. nih.gov Such strategies can lead to the formation of complex structures like N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide, which features a piperidine ring linked to a quinazolinone system. smolecule.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-(Trifluoromethyl)benzyl)piperidin-2-one |

| (2S,3R)-1-Benzyl-3-iodopiperidine-2-carbonitrile |

| 2-(4-Benzylpiperidine-1-carbonyl)-5-fluoro-3-methylpyridine |

| 1-Benzylpiperidin-4-one |

| N-(1-Benzylpiperidin-4-yl)-2-phenoxy-N-phenylacetamide |

| N-(1-Benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |

| N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide |

| 3'-Aminospiropiperidine-quinazolinone |

| Sodium borohydride |

| Chromium trioxide |

| Dichloromethane |

| Acetic acid |

| Methanol |

| Acetone |

| Dimethyl sulfoxide (B87167) (DMSO) |

Biological Activity and Pharmacological Research of 1 Benzylpiperidin 2 One and Derivatives

Cholinesterase Inhibition Studies

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is linked to a deficiency in the neurotransmitter acetylcholine (B1216132). encyclopedia.pub A primary therapeutic strategy is to inhibit the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). encyclopedia.pubmdpi.com The N-benzylpiperidine moiety is recognized for its effective binding to the catalytic site of AChE, making its derivatives promising candidates for cholinesterase inhibitors. encyclopedia.pub

Derivatives of 1-benzylpiperidin-2-one have demonstrated a wide range of inhibitory activities against both AChE and BuChE. acgpubs.orgacgpubs.org Research has shown that modifications to the core structure significantly influence potency and selectivity.

For instance, a series of α,β-unsaturated carbonyl-based piperidinone derivatives showed varied inhibition of both enzymes. acgpubs.orgacgpubs.org The compound 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was identified as the most potent AChE inhibitor in its series, with an IC50 value of 12.55 µM. acgpubs.orgacgpubs.org In the same series, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one was the most effective against BuChE, with an IC50 of 17.28 µM, and it was the only derivative to act as a dual inhibitor of both enzymes. acgpubs.orgacgpubs.org Generally, substitutions at the para position of the benzylidene groups tended to improve potency compared to the unsubstituted analogue. acgpubs.org

In another study, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated. nih.gov Structural modifications, such as adding a bulky moiety at the para position of the benzamide (B126) or an alkyl group on the benzamide nitrogen, dramatically increased AChE inhibitory activity. nih.gov The standout compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, proved to be an exceptionally potent AChE inhibitor with an IC50 of 0.56 nM and showed an 18,000-fold greater affinity for AChE over BuChE. nih.gov

Further research into benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives also yielded potent dual cholinesterase inhibitors. tandfonline.com Compounds designated 15b and 15j displayed submicromolar IC50 values for both AChE and BuChE. tandfonline.com Specifically, compound 15b had an IC50 of 0.39 µM for AChE and 0.66 µM for BuChE, while compound 15j showed IC50 values of 0.39 µM for AChE and 0.16 µM for BuChE. tandfonline.com

Additionally, a hybrid molecule, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5), was identified as a potent inhibitor of both cholinesterases, with an IC50 of 13 nM for AChE and 3.1 µM for BuChE. mdpi.com The design of N-benzyl piperidine (B6355638) derivatives as dual inhibitors of histone deacetylase (HDAC) and AChE also yielded compounds with AChE inhibitory activity in the low micromolar range. nih.gov

| Compound Derivative Type | Specific Compound Example | Target Enzyme | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|---|

| α,β-Unsaturated Piperidinone | 1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 µM | acgpubs.orgacgpubs.org |

| α,β-Unsaturated Piperidinone | 1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 µM | acgpubs.orgacgpubs.org |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM | nih.gov |

| Benzylpiperidine-linked 1,3-Dimethylbenzimidazolinone (Compound 15b) | N/A | AChE | 0.39 µM | tandfonline.com |

| BuChE | 0.66 µM | |||

| Benzylpiperidine-linked 1,3-Dimethylbenzimidazolinone (Compound 15j) | N/A | AChE | 0.39 µM | tandfonline.com |

| BuChE | 0.16 µM | |||

| Polyfunctionalized Pyridine (B92270) | 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | AChE | 13 nM | mdpi.com |

| BuChE | 3.1 µM |

The development of cholinesterase inhibitors based on the this compound scaffold is a promising avenue for the symptomatic treatment of Alzheimer's disease (AD). encyclopedia.pubacgpubs.orgtandfonline.com By inhibiting AChE and BuChE, these compounds can increase the levels of acetylcholine in the brain, which is a key strategy for managing the cognitive deficits associated with AD. encyclopedia.pubmdpi.com

The potential of these derivatives extends beyond simple enzyme inhibition. Many neurodegenerative conditions have a complex pathology, suggesting that multi-target-directed ligands (MTDLs) could offer a more effective therapeutic approach. nih.govnih.govcsic.es Researchers are designing 1-benzylpiperidine (B1218667) derivatives that combine cholinesterase inhibition with other beneficial activities. For example, some N'-2-(4-Benzylpiperidin-/piperazin-1-yl)acylhydrazone derivatives have been shown to not only moderately inhibit both AChE and BuChE but also to effectively inhibit the aggregation of amyloid-beta (Aβ) peptides, another key pathological hallmark of AD. nih.gov

Similarly, certain benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives demonstrated neuroprotective effects against oxidative damage and antioxidant activity in addition to their potent cholinesterase inhibition. tandfonline.com In vivo studies with these compounds in a mouse model confirmed their ability to ameliorate memory impairment. tandfonline.com Other research has focused on combining the N-benzylpiperidine moiety with other structures to create hybrids with multiple functions, such as cholinesterase inhibition, Aβ anti-aggregation properties, and the ability to cross the blood-brain barrier. nih.govrsc.org The compound 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione emerged from one such study as a potent BuChE inhibitor with significant Aβ anti-aggregation activity and positive effects on memory in animal models. nih.gov These multifunctional profiles suggest that 1-benzylpiperidine derivatives are promising lead structures for developing more effective treatments for AD and other neurodegenerative diseases. tandfonline.comnih.govrsc.org

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Sigma (σ) Receptor Ligand Research

Sigma (σ) receptors, particularly the σ1 subtype, are intracellular chaperone proteins implicated in a variety of cellular functions and are considered valuable targets for treating neurodegenerative disorders and pain. researchgate.netnih.gov Derivatives of 1-benzylpiperidine have been extensively studied as ligands for these receptors. researchgate.netresearchgate.netacs.org

Compounds based on the 1-benzylpiperidine structure have shown high, often nanomolar, affinity for σ1 receptors and varying degrees of selectivity over the σ2 subtype. researchgate.netacs.org The affinity and selectivity are highly dependent on the specific structural modifications of the derivative.

For example, a series of N-(1-benzylpiperidin-4-yl)phenylacetamides were found to be potent and selective σ1 receptor ligands. acs.org The 2-fluoro-substituted analogue in this series exhibited a Ki value of 3.56 nM for σ1 receptors and 667 nM for σ2 receptors, demonstrating high selectivity. acs.org

In another study, a series of polyfunctionalized pyridines linked to an N-benzylpiperidine motif were evaluated. mdpi.com The compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5) showed a very high affinity for the human σ1 receptor (hσ1R) with a Ki of 1.45 nM and a 290-fold selectivity over the σ2 receptor. mdpi.com The length of the linker between the piperidine and pyridine rings was found to be a crucial determinant of σ1 receptor affinity. mdpi.com

Research on benzylpiperazine derivatives, which are structurally related to benzylpiperidines, also yielded high-affinity ligands. nih.govacs.org Compound 15 in this series, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a Ki of 1.6 nM for the σ1 receptor and a high selectivity ratio (Ki σ2/Ki σ1) of 886. nih.govacs.orgresearchgate.net Spirocyclic piperidines bearing a benzyl (B1604629) group on the nitrogen also showed very high σ1 receptor affinities (Ki = 0.59–1.4 nM) and high selectivity over σ2 receptors. mdpi.com

| Compound Derivative Type | Specific Compound Example | σ1 Receptor Affinity (Ki) | σ2 Receptor Affinity (Ki) | Selectivity (σ2/σ1) | Source |

|---|---|---|---|---|---|

| N-(1-Benzylpiperidin-4-yl)phenylacetamide | 2-Fluoro-substituted analogue (Compound 11) | 3.56 nM | 667 nM | ~187 | acs.org |

| Polyfunctionalized Pyridine | Compound 5 | 1.45 nM | ~420.5 nM (calculated) | 290 | mdpi.com |

| Benzylpiperazine | Compound 15 | 1.6 nM | ~1417.6 nM (calculated) | 886 | nih.govacs.org |

| Spirocyclic Piperidine | Fluspidine (Fluoroethyl derivative 2) | 0.59 nM | 489-837 nM (range) | >800 | mdpi.com |

Sigma-1 (σ1) receptors are known to modulate nociceptive signaling, making σ1 receptor antagonists a promising target for the treatment of chronic and neuropathic pain. nih.govacs.org Several derivatives of 1-benzylpiperidine and related structures have been investigated for their potential analgesic effects.

In one study, a novel benzylpiperazine derivative, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), which was identified as a potent and selective σ1 receptor antagonist, was tested in preclinical pain models. nih.govacs.org This compound produced dose-dependent antinociceptive effects in an inflammatory pain model (formalin assay) and significant anti-allodynic effects in a neuropathic pain model (chronic constriction injury, CCI). nih.govacs.orgresearchgate.net Importantly, it did not produce sedation or impair motor coordination at therapeutic doses. nih.govresearchgate.net

Research into other small molecules targeting σ1 receptors has also identified 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile as a promising agent for neuropathic pain. mdpi.com The high affinity of these compounds for the σ1 receptor underpins their potential for development as novel therapeutics for chronic pain conditions. nih.gov

The high affinity and selectivity of certain 1-benzylpiperidine derivatives for σ1 receptors make them excellent candidates for development as radiotracers for in vivo imaging techniques like PET and SPECT. acs.orgnih.gov These imaging tools allow for the visualization and quantification of σ1 receptor distribution and density in the brain and other tissues, which is valuable for studying neurological diseases and tumor biology. nih.govgoogle.com

Various ligands have been labeled with radioisotopes such as ¹⁸F, ¹¹C, and ⁹⁹ᵐTc. nih.govgoogle.comnih.gov For example, the nanomolar binding affinity and high selectivity of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives suggested their potential for development as radiotracers. acs.org Similarly, bipiperidinyl compounds with high affinity and selectivity for σ1 receptors have been radiolabeled with ¹⁸F or ¹¹C for use as PET probes. google.com

A derivative of 4-amino-N-benzylpiperidine was labeled with Technetium-99m ([[⁹⁹ᵐTc]N(PNP)Pip-DTC]⁺) for SPECT imaging of sigma receptors in tumors. nih.gov In another instance, a series of dual 5-HT₇/5-HT₂A receptor antagonists featuring a benzoylpiperidine structure were radiolabeled with ¹⁸F to assess their ability to cross the blood-brain barrier using PET imaging in primates. mdpi.com The development of spirocyclic piperidine derivatives, such as ¹⁸F-labeled fluspidine, has led to successful clinical trials using PET to visualize σ1 receptors in patients with major depressive disorder. mdpi.com These studies highlight the significant role of the benzylpiperidine scaffold in creating effective molecular imaging agents. nih.govmcmaster.ca

Dopamine (B1211576) Transporter (DAT) Modulation

Inhibition of dopamine reuptake

Derivatives of 1-benzylpiperidine have been a subject of significant research for their ability to modulate the dopamine transporter (DAT). ebi.ac.ukacs.org The primary function of DAT is the reuptake of dopamine from the synaptic cleft, which terminates the signal of this key neurotransmitter. By inhibiting this reuptake process, the concentration and duration of dopamine in the synapse are increased, enhancing its physiological activity. google.com

The N-benzylpiperidine scaffold is a crucial component in the design of potent and selective dopamine reuptake inhibitors. acs.org Structure-activity relationship (SAR) studies on various series of N-benzylpiperidine analogues have demonstrated that modifications to the benzyl and piperidine rings can significantly influence binding affinity and selectivity for the dopamine transporter over other monoamine transporters like the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). ebi.ac.ukbiomolther.org For instance, the introduction of electron-withdrawing groups on the N-benzyl ring has been shown to be advantageous for DAT binding. ebi.ac.uk Research has identified certain N-benzylpiperidine analogues with high affinity for the DAT and substantial selectivity over both SERT and NET. ebi.ac.uk The simple 2-benzylpiperidine (B184556) structure itself is a less potent dopamine reuptake inhibitor compared to its more complex analogue, methylphenidate. wikipedia.org However, derivatives of 2-benzylpiperidine, such as the cathinone-like α-keto-2-benzylpiperidine, have been found to be much more potent DAT inhibitors. wikipedia.org

Table 1: Dopamine Transporter (DAT) Inhibition by select Piperidine Derivatives

| Compound Class | Key Structural Feature | DAT Inhibition Potency | Selectivity | Reference |

|---|---|---|---|---|

| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Analogues | Electron-withdrawing groups on N-benzyl ring | High (IC₅₀ = 16.4-17.2 nM for potent analogues) | High vs. SERT (up to 112-fold) | acs.org |

| N-Benzylpiperidine Carboxamides | Diphenylacetyl substitution | High | Selective for DAT over SERT/NET | biomolther.org |

| Piperidine-3-carboxylic acid esters | 3-n-propyl derivative | High (Binding affinity of 3 nM) | 29-fold more potent than cocaine in uptake inhibition | nih.gov |

| 2-Benzylpiperidine | Basic scaffold | Low (IC₅₀ = 3,780-8,800 nM) | Low | wikipedia.org |

Relevance in pharmacotherapy for substance addiction

The development of dopamine reuptake inhibitors is highly relevant for creating treatments for substance addiction, particularly cocaine abuse. google.comwikipedia.org Cocaine exerts its powerful reinforcing effects by blocking the dopamine transporter, leading to a surge of dopamine in the brain's reward pathways. google.com Medications that can modulate DAT activity are therefore considered promising candidates for addiction therapy. google.comnih.gov

Piperidine derivatives that inhibit dopamine reuptake are being explored as potential therapeutics. google.comnih.gov The goal is to develop compounds that can occupy the DAT, potentially reducing the effects of cocaine, without having the same abuse potential. google.comnih.gov For example, 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine was developed as a potent dopamine reuptake inhibitor for this purpose. wikipedia.org The discovery that certain piperidine derivatives, which are structurally simpler than cocaine, have high affinity for the DAT but lack the locomotor-stimulating effects seen with cocaine, suggests they could be valuable leads for new addiction medications. nih.gov The development of these novel N-benzylpiperidine and related analogues, which are potent and selective for the DAT, may offer useful potential in creating pharmacotherapies for conditions like cocaine abuse. acs.org

Antiviral Activity Research

Inhibition of Influenza A virus, specifically H1N1 subtype

The piperidine scaffold, including N-benzylpiperidine derivatives, has been identified as a promising starting point for the development of novel antiviral agents against the Influenza A virus, specifically the H1N1 subtype. mdpi.comcsic.esnih.gov Influenza remains a significant global health threat, and the emergence of drug-resistant strains necessitates the search for new inhibitors. asm.org In vitro studies have demonstrated that certain N-substituted piperidine derivatives are effective against the influenza A/Swine/Iowa/30 (H1N1) virus. nih.gov For instance, a class of N-benzyl-4,4-disubstituted piperidines has been identified as specific inhibitors of the H1N1 subtype. csic.es Further research into various piperidine derivatives has shown that some compounds exhibit potent antiviral activity against H1N1 strains, including oseltamivir-resistant variants. nih.gov

Table 2: Antiviral Activity of Piperidine Derivatives against Influenza A (H1N1)

| Compound Class | Virus Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-benzyl-4,4-disubstituted piperidines | H1N1 (A/PR/8/34) | EC₅₀ | 1.9 µmol/L | explorationpub.com |

| Acylated 4-aminopiperidines | H1N1 (A/PR/8/34) | % Inhibition | ~100% at 12.5 µM | nih.gov |

| Fluorinated piperidine derivatives | Influenza A/H1N1 | Efficacy | Comparable to Oseltamivir | nih.gov |

| Oleanonic acid polyamine derivatives | H1N1 (A/Puerto Rico/8/34) | IC₅₀ | 12-21 µM for lead compounds | mdpi.com |

Mechanism of hemagglutinin (HA)-mediated membrane fusion inhibition

The antiviral action of these piperidine derivatives is primarily attributed to the inhibition of the influenza virus hemagglutinin (HA) protein. csic.esexplorationpub.com HA is a critical glycoprotein (B1211001) on the surface of the virus responsible for binding to host cells and, crucially, for mediating the fusion of the viral envelope with the host cell's endosomal membrane. asm.org This fusion process, which is triggered by the acidic environment of the endosome, is essential for releasing the viral genetic material into the cell to initiate replication. csic.es

Mechanistic studies have revealed that these piperidine-based inhibitors act by preventing the low pH-induced conformational change in HA that is necessary for membrane fusion. csic.es Computational and resistance studies have identified a novel binding site for N-benzyl-4,4-disubstituted piperidines located at the bottom of the HA2 stem, near the fusion peptide. csic.es The binding of the inhibitor to this highly conserved pocket is thought to stabilize the pre-fusion state of the HA protein, thus blocking the fusion process. csic.esexplorationpub.com This mechanism, targeting a conserved region, suggests the potential for developing broad-spectrum influenza inhibitors. csic.es

Anticancer and Anti-inflammatory Properties (of quinazolinone and piperidine derivatives)

While specific data on this compound is limited, the broader, structurally related classes of quinazolinone and piperidine derivatives are well-established for their significant anticancer and anti-inflammatory activities. ekb.egscholarsresearchlibrary.comontosight.ai

The quinazoline (B50416) scaffold is a core component of numerous compounds with a wide array of pharmacological effects, including potent anticancer properties. ekb.egnih.govnih.gov Several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, function by inhibiting receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which is over-activated in many cancers. nih.gov The anticancer mechanisms of quinazoline derivatives are diverse and can also involve the inhibition of other key cellular targets like PARP-1 and the induction of apoptosis. ekb.egnih.gov The combination of a quinazolinone core with a piperidine moiety has been explored to create novel anticancer agents. nih.gov

Similarly, the piperidine ring is a prevalent feature in many pharmacologically active compounds, including those with anti-inflammatory properties. mdpi.comtandfonline.com Quinazolinone derivatives have also been extensively investigated as anti-inflammatory agents. dnu.dp.uaptfarm.pl Their mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. ptfarm.plekb.eg Docking studies have shown that these compounds can bind effectively to the COX-2 enzyme. ekb.eg The synthesis of novel spiro-piperidine quinazolinone derivatives has yielded compounds with notable anti-inflammatory and antibacterial activities. tandfonline.com

Neuropharmacological Investigations

Derivatives of 1-benzylpiperidine have demonstrated significant interactions with the central nervous system, showing potential as modulators of neurotransmitter systems, treatments for neurological disorders, and as analgesic agents.

Research has extensively documented the ability of 1-benzylpiperidine derivatives to interact with and modulate various neurotransmitter systems. A primary focus has been on the cholinergic system, where many derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. semanticscholar.orgnih.gov By inhibiting these enzymes, these compounds increase the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling. smolecule.com This mechanism is a key strategy in the management of cognitive decline associated with neurodegenerative diseases.

For instance, a series of benzylpiperidine-derived hydrazones were evaluated for their dual inhibitory activity against both monoamine oxidases (MAOs) and AChE. researchgate.net Compound 8 from this series showed potent AChE inhibition with an IC50 value of 0.064 ± 0.001 μM, which was comparable to the standard drug donepezil (B133215). researchgate.net Another compound, 5 , was a potent inhibitor of both MAO-A and MAO-B. researchgate.net Similarly, a study on 4,5-dimethoxy-2-nitrobenzohydrazides and 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives reported modest AChE/BuChE inhibitions for compounds 4d , 9a , and 9c . semanticscholar.org

Beyond the cholinergic system, derivatives have shown affinity for sigma receptors (σR), which are implicated in the modulation of neurotransmitter release and neuroprotection. Specifically, certain derivatives have demonstrated high selectivity for sigma-1 receptors (σ1R). acs.org For example, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15 ) exhibited a high affinity for σ1R with a Ki value of 1.6 nM and significant selectivity over the σ2R subtype. acs.org Another compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5 ), also showed high σ1R affinity (Ki = 1.45 nM). mdpi.com

The N-benzylpiperidine motif has also been identified as a key pharmacophoric group for antagonism at α7 nicotinic acetylcholine receptors (nAChRs). nih.gov Compounds 13 , 26 , and 38 displayed submicromolar IC50 values on these receptors, acting as negative allosteric modulators. nih.gov Furthermore, some piperidine derivatives are thought to target CNS receptors like NMDA receptors. vulcanchem.com The modulation of these various neurotransmitter systems underscores the potential of 1-benzylpiperidine derivatives to influence a range of neurological functions. evitachem.com

The multifaceted modulation of neurotransmitter systems by 1-benzylpiperidine derivatives has positioned them as promising candidates for the treatment of various neurological disorders, most notably Alzheimer's disease (AD). neurology.orgencyclopedia.pub The strategy of developing multi-target directed ligands (MTDL) from this scaffold aims to address the complex pathology of AD by simultaneously modulating different targets. researchgate.netneurology.org

The inhibition of acetylcholinesterase is a primary mechanism through which these compounds are investigated for AD treatment. Derivatives such as N-(1-benzylpiperidin-4-yl)quinazolin-4-amines have demonstrated significant AChE inhibition. In addition to enzyme inhibition, certain benzylpiperidine derivatives, like compounds 5h and 5k , have been shown to possess anti-amyloidogenic properties. neurology.org They can prevent the aggregation of β-sheet structures and the formation of amyloid fibrils, which are hallmarks of AD. neurology.org These compounds were also found to inhibit AChE-mediated Aβ fibrillogenesis. neurology.org

The neuroprotective effects of these derivatives have also been a subject of study. Compounds have been shown to protect neuronal cells (SH-SY5Y) from Aβ- and H2O2-mediated cell death and oxidative injury by inhibiting the generation of reactive oxygen species (ROS). neurology.org Some derivatives also exhibit antioxidant properties, which can help mitigate the neuronal damage caused by free radicals in AD. semanticscholar.org

Beyond Alzheimer's, the interaction of these compounds with sigma receptors suggests potential applications in other neuropsychiatric disorders. The development of selective sigma receptor ligands could lead to targeted therapies for various central nervous system conditions.

Derivatives of 1-benzylpiperidine have been investigated for their pain-relieving properties, demonstrating both analgesic and antinociceptive effects in various preclinical models. researchgate.netontosight.ai A significant portion of this research has focused on their interaction with sigma-1 receptors (σ1R), which are known to modulate nociceptive signaling. acs.orgresearchgate.net

Selective σ1R antagonists developed from the benzylpiperazine scaffold have shown promise in treating pain. acs.org For example, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) produced dose-dependent antinociception in a mouse formalin assay of inflammatory pain and anti-allodynic effects in a chronic nerve constriction injury model of neuropathic pain. acs.orgresearchgate.net Importantly, this compound did not produce sedation or impair locomotor responses at effective doses, suggesting a specific analgesic mechanism. researchgate.net

The antinociceptive effects are thought to be mediated by the antagonism of σ1R. acs.orgresearchgate.net This was supported by the fact that the co-administration of a σ1R agonist could abolish the antinociceptive effect of the antagonist. acs.org The formalin test, which has an early neurogenic phase and a later inflammatory phase, has been used to evaluate these compounds, with some showing efficacy in both phases. researchgate.net

Other research has explored the antinociceptive effects of piperidinone derivatives through their action on the κ-opioid receptor (KOR). jst.go.jp A lead compound, 4-dimethylamino-1-pentanoylpiperidine (3a ), was identified to have an antinociceptive effect mediated through the KOR. jst.go.jp Structure-activity relationship studies indicated that the distance between the amide and tertiary amine groups was crucial for this activity. jst.go.jp

Potential for the treatment of neurological disorders

General Enzyme Inhibition Studies

The inhibitory activity of 1-benzylpiperidine derivatives extends beyond the cholinesterases involved in neurotransmission. Researchers have explored their potential to inhibit a range of other enzymes implicated in various physiological and pathological processes.

One notable area of investigation is the inhibition of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unimi.itnih.gov MAGL inhibitors are considered potential therapeutic agents for their anti-inflammatory, anti-nociceptive, and anti-cancer properties. unimi.it A series of benzylpiperidine-based compounds were developed as reversible MAGL inhibitors. unimi.itnih.gov Compound 13 from one such series was identified as a potent and selective MAGL inhibitor with an IC50 value of 2.0 nM on the isolated enzyme. nih.gov Another study identified compounds 28 and 29 as potent and selective MAGL inhibitors. unimi.it

In addition to MAGL, these derivatives have been studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize monoamine neurotransmitters. researchgate.net As previously mentioned, benzylpiperidine-derived hydrazones have been synthesized as dual inhibitors of both MAOs and AChE. researchgate.net Compound 5 from this series was the most potent inhibitor of MAO-A (IC50 = 0.26 ± 0.01 μM) and MAO-B (IC50 = 0.116 ± 0.005 μM). researchgate.net

Furthermore, some derivatives have been investigated as inhibitors of dihydroorotase (DHOase), an enzyme involved in pyrimidine (B1678525) biosynthesis. mdpi.com 1-benzylpiperidin-4-ol derivatives have been identified as inhibitors of type I DHOases from bacteria such as Staphylococcus aureus. mdpi.com

The table below summarizes the inhibitory activities of selected 1-benzylpiperidine derivatives against various enzymes.

| Compound | Target Enzyme | IC50 / Ki | Source |

| Compound 8 | Acetylcholinesterase (AChE) | IC50 = 0.064 ± 0.001 μM | researchgate.net |

| Compound 5 | Monoamine Oxidase-A (MAO-A) | IC50 = 0.26 ± 0.01 μM | researchgate.net |

| Compound 5 | Monoamine Oxidase-B (MAO-B) | IC50 = 0.116 ± 0.005 μM | researchgate.net |

| Compound 15 | Sigma-1 Receptor (σ1R) | Ki = 1.6 nM | acs.org |

| Compound 13 | Monoacylglycerol Lipase (MAGL) | IC50 = 2.0 nM | nih.gov |

| Compound 28 | Monoacylglycerol Lipase (MAGL) | Potent inhibitor | unimi.it |

| Compound 29 | Monoacylglycerol Lipase (MAGL) | Potent inhibitor | unimi.it |

DNA Interaction Studies (e.g., binding modes, DNA melting)

While the primary focus of research on this compound derivatives has been on their interactions with protein targets, some computational studies have explored their potential to interact with DNA. These in silico molecular docking studies provide insights into the possible binding modes and energies of these compounds with DNA, suggesting another facet of their biological activity.

One such study investigated (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one derivatives. tandfonline.com Molecular docking simulations were performed to understand the interaction of these compounds with DNA. The results indicated that the designed compound, BIMBP , could bind to the DNA duplex. The binding energy for the interaction between BIMBP and a DNA duplex (PDB ID: 1BNA) was calculated to be -7.03 kcal/mol. The binding was characterized by the formation of a hydrogen bond between the oxygen atom of the piperidin-4-one moiety and the deoxyguanosine residue (DG10) with a bond length of 2.91 Å. Additionally, pi-alkyl interactions were observed between the indole (B1671886) and benzyl groups of the compound and the DNA bases. tandfonline.com

These computational findings suggest that 1-benzylpiperidine derivatives, particularly those with extended aromatic systems, may have the potential to interact with DNA. However, it is crucial to note that these are predictive studies, and experimental validation, such as through DNA melting temperature (Tm) analysis or spectroscopic titration, would be necessary to confirm these interactions and elucidate their biological significance.

Anticonvulsant Activity

A number of studies have explored the anticonvulsant properties of derivatives based on the this compound and related piperidine scaffolds. smolecule.comontosight.ai These investigations have utilized standard preclinical models of epilepsy to assess the efficacy of these compounds in suppressing seizures.

One study highlighted that certain 1-acyl-2-pyrrolidinone derivatives, which share a lactam ring structure with this compound, demonstrated anticonvulsant effects against picrotoxin-induced seizures. nih.gov Specifically, 1-decanoyl-2-pyrrolidinone (7 ) and 1-dodecanoyl-2-pyrrolidinone (8 ) were found to be highly active. nih.gov

More directly related, a derivative of 1-(pyrid-3-ylsulfonamido)-2-nitroethylenes, compound 17 (BM-401), which can be considered a bioisostere of related anticonvulsant structures, was effective in the maximal electroshock seizure (MES) test with an ED50 of 8.25 mg/kg. acs.org Its anticonvulsant profile was similar to that of the established drug phenytoin, being active in the MES test but inactive against seizures induced by several chemical convulsants. acs.org

The structure-activity relationship analyses from these and other studies suggest that the piperidine or related heterocyclic core, combined with appropriate substituents, is a key determinant of the observed anticonvulsant activity. researchgate.net These findings support the continued exploration of 1-benzylpiperidine derivatives as potential leads for the development of new antiepileptic drugs. smolecule.com

Antimicrobial and Antioxidant Properties

The modification of the this compound scaffold has yielded a variety of derivatives that have been investigated for their potential as both antimicrobial and antioxidant agents. Research indicates that specific structural alterations can impart significant biological activity, leading to compounds with promising profiles in combating microbial growth and oxidative stress.

Antimicrobial Research Findings

Derivatives of the N-benzylpiperidone core structure have demonstrated a notable spectrum of antimicrobial activities. Studies have explored their efficacy against a range of bacterial and fungal pathogens. For instance, a series of new N-benzyl piperidine-4-one derivatives, synthesized through the condensation with reagents like hydroxylamine (B1172632) hydrochloride and thiosemicarbazide, showed very potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.netscholarscentral.com Further investigations into related structures have quantified this potential. One study identified that thiosemicarbazone derivatives of piperidin-4-one exhibited significant antifungal activity when compared to the parent piperidin-4-one, suggesting the thiosemicarbazone moiety enhances this effect. biomedpharmajournal.org

In a study focused on antimycobacterial agents, derivatives of N-benzyl piperidin-4-one were tested against Mycobacterium tuberculosis. Three compounds in particular showed high inhibitory activity at a concentration of 6.25 µg/ml. researchgate.net Similarly, other research on 3-benzyl-2,6-diarylpiperidine-4-ones revealed that some of these compounds had remarkable activity against selected bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values as low as 50 μg/mL. researchgate.net It was noted that, in general, the compounds tended to exhibit better antifungal than antibacterial activity. researchgate.net The introduction of a benzyl group to the piperidin-4-one ring has been shown to produce broad-spectrum activity against various microorganisms. sci-hub.se

Table 1: Antimicrobial Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Test Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| N-benzyl piperidine-4-one derivatives | Escherichia coli | Potency | Potent Activity | researchgate.net |

| N-benzyl piperidine-4-one derivatives | Aspergillus niger | Potency | Potent Activity | researchgate.net |

| 5-hydroxy-3-phenyl-4-aza-2-thiabicyclo[3.3.1]none-3-ene | Mycobacterium tuberculosis H37Rv | % Inhibition @ 6.25 µg/ml | 97% | researchgate.net |

| 4-hydroxy-4-methyl-6-pentyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine | Mycobacterium tuberculosis H37Rv | % Inhibition @ 6.25 µg/ml | 77% | researchgate.net |

| 4-ethyl-4-hydroxy-2-phenyl-5,6-dihydro-4H-1,3-thiazine | Mycobacterium tuberculosis H37Rv | % Inhibition @ 6.25 µg/ml | 76% | researchgate.net |

| 2,6-diaryl-3-methyl-4-piperidone derivatives | Staphylococcus aureus | MIC (µg/mL) | 10-25 | biomedpharmajournal.org |

| 2,6-diaryl-3-methyl-4-piperidone derivatives | Bacillus subtilis | MIC (µg/mL) | 10-25 | biomedpharmajournal.org |

| Thiosemicarbazone derivatives of piperidin-4-one | Candida albicans | MIC (µg/mL) | 5-8 | biomedpharmajournal.org |

| 3-benzyl-2,6-diarylpiperidine-4-ones | Various bacteria & fungi | MIC (µg/mL) | As low as 50 | researchgate.net |

Antioxidant Research Findings

The piperidone scaffold has also been a foundation for developing compounds with significant antioxidant properties. The ability of these molecules to scavenge free radicals is a key area of pharmacological research. Various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity), have been employed to evaluate these properties.

For example, a study involving derivatives of 1-(1-benzylpiperidin-4-yl)ethan-1-one demonstrated that several compounds exhibited potent antioxidant effects in the ORAC assay. nih.govinventi.inresearchgate.net Six derivatives, in particular, showed over 30% antioxidant activity, with some performing at levels comparable or superior to standard antioxidants like ascorbic acid, resveratrol, and trolox. nih.govinventi.in

Another investigation focused on a novel derivative, N′-(1-benzylpiperidin-4-ylidene)furan-2-carbohydrazide (BPFC). This compound was assessed using DPPH, ABTS, and H₂O₂ (hydrogen peroxide) radical scavenging assays and demonstrated outstanding antioxidant activity.

The evaluation of N-benzylpiperidone derivatives by DPPH radical scavenging activity has shown that their antioxidant potency can be superior to that of standard drugs. sci-hub.se This suggests that the N-benzylpiperidone structure is a promising framework for the development of effective antioxidant agents.

Table 2: Antioxidant Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Assay | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives (4a, 4d, 4e, 4f, 4g, 9b) | ORAC | % Antioxidant Activity | >30% | nih.govinventi.in |

| N-benzylpiperidone derivative (Compound 3) | DPPH | Radical Scavenging | Superior to standard | sci-hub.se |

| N-benzylpiperidone derivative (Compound 4) | DPPH | Radical Scavenging | Moderate activity | sci-hub.se |

| N′-(1-benzylpiperidin-4-ylidene)furan-2-carbohydrazide (BPFC) | DPPH | Potency | Outstanding Activity | |

| N′-(1-benzylpiperidin-4-ylidene)furan-2-carbohydrazide (BPFC) | ABTS | Potency | Outstanding Activity | |

| N′-(1-benzylpiperidin-4-ylidene)furan-2-carbohydrazide (BPFC) | H₂O₂ | Potency | Outstanding Activity |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Structural Modifications on Biological Activity

The biological activity of 1-Benzylpiperidin-2-one analogs is highly sensitive to structural changes. Researchers have systematically altered different parts of the molecule to understand how these modifications influence its interactions with biological targets.

Effects of linker length between key moieties

The length of the linker connecting the 1-benzylpiperidine (B1218667) moiety to other parts of a molecule plays a critical role in determining biological activity. Studies on various derivatives have shown that even small changes in the linker length can significantly impact potency and selectivity.

For instance, in a series of compounds designed as sigma-1 receptor (σ1R) ligands, increasing the linker length between the 1-benzylpiperidine group and a pyridine (B92270) ring from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in a notable increase in affinity for the hσ1R. mdpi.com The optimal linker length was found to be a propylamino group (n=3), which exhibited the highest affinity. mdpi.com

Similarly, in another study focusing on multitarget-directed ligands, compounds with a linker length of n=1 between the benzylpiperidine and a central dihydropyrimidine (B8664642) nitrogen atom consistently showed better activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors compared to their analogs with no linker (n=0). mdpi.com This suggests that a certain distance between these key structural components is necessary for optimal interaction with the enzymes' active sites. mdpi.com

The table below summarizes the effect of linker length on the σ1R affinity of some 1-benzylpiperidine derivatives.

| Compound | Linker (n) | hσ1R Affinity (Ki, nM) |

| 1 | 0 | 29.2 |

| 2 | 2 | 7.57 |

| 3 | 3 | 2.97 |

| 4 | 4 | 3.97 |

Data sourced from a study on 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles. mdpi.com

Influence of substitutions on aromatic rings (e.g., phenylacetamide)

Substitutions on the aromatic rings of this compound analogs, such as the phenyl ring of a phenylacetamide moiety, have a significant impact on their biological activity. The nature and position of these substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding to target proteins.

In the development of dopamine (B1211576) transporter (DAT) inhibitors, modifications to the N-benzyl group of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have been extensively studied. nih.gov Introducing various 4'-alkyl, 4'-alkenyl, and 4'-alkynyl substituents on the phenyl ring of the benzyl (B1604629) moiety led to the identification of potent compounds. nih.gov Notably, a vinyl substitution at the 4'-position resulted in the most potent compound in the series. nih.gov

Furthermore, the replacement of the phenyl ring with isomeric α- and β-naphthyl groups has also been explored, demonstrating that the aromatic system itself is a key determinant of activity. nih.gov In a different series of compounds, the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl group was found to be beneficial for binding to the DAT. ebi.ac.uk

Role of specific functional groups (e.g., amide, amino, ester, trifluoromethoxy, dimethoxyphenyl)